molecular formula C9H10N2O2 B13770261 Methyl 4-cyano-2,5-dimethyl-1H-pyrrole-3-carboxylate CAS No. 69891-47-0

Methyl 4-cyano-2,5-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B13770261
CAS No.: 69891-47-0
M. Wt: 178.19 g/mol
InChI Key: CNLPHOMVMVFBGC-UHFFFAOYSA-N
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Description

Methyl 4-cyano-2,5-dimethyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with cyano, methyl, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-cyano-2,5-dimethyl-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol. The reaction mixture is refluxed for several hours, followed by concentration under vacuum and recrystallization from ethanol to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-2,5-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 4-cyano-2,5-dimethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents.

    Industry: It can be used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 4-cyano-2,5-dimethyl-1H-pyrrole-3-carboxylate is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate: Lacks the cyano group, which may affect its reactivity and biological activity.

    Methyl 4-methyl-2,5-di(pyridin-4-yl)-1H-pyrrole-3-carboxylate:

Uniqueness

Methyl 4-cyano-2,5-dimethyl-1H-pyrrole-3-carboxylate is unique due to the presence of the cyano group, which can significantly alter its chemical reactivity and potential biological activity compared to similar compounds.

Properties

CAS No.

69891-47-0

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

methyl 4-cyano-2,5-dimethyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C9H10N2O2/c1-5-7(4-10)8(6(2)11-5)9(12)13-3/h11H,1-3H3

InChI Key

CNLPHOMVMVFBGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C)C(=O)OC)C#N

Origin of Product

United States

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